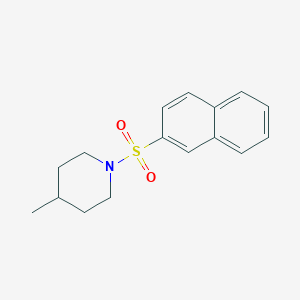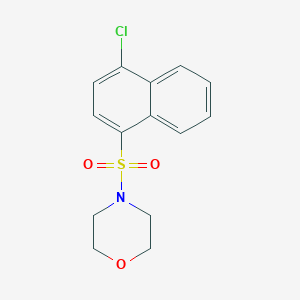
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine, commonly referred to as CNM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CNM-4 belongs to the class of sulfonylmorpholine compounds and is known for its diverse applications in various fields of research.
Mecanismo De Acción
The mechanism of action of CNM-4 involves its interaction with specific enzymes and proteins in the body. CNM-4 has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase IX, which is involved in the progression of cancer. Additionally, CNM-4 has been found to bind to the amyloid-beta protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CNM-4 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, CNM-4 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta protein in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CNM-4 in lab experiments include its high yield synthesis, diverse applications in various fields of research, and its potential as a therapeutic agent. However, some limitations of using CNM-4 in lab experiments include its relatively low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of CNM-4 in various fields of research are vast, and there are several future directions that scientists are currently exploring. These include the development of CNM-4-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, researchers are investigating the use of CNM-4 in the development of new antimicrobial agents and the study of its mechanism of action in various biological systems.
In conclusion, CNM-4 is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Its diverse applications in various fields of research make it an important compound for scientists to study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNM-4 have been discussed in this paper.
Métodos De Síntesis
The synthesis of CNM-4 involves the reaction between 4-chloronaphthalene-1-sulfonyl chloride and morpholine in the presence of a base such as triethylamine. This reaction results in the formation of CNM-4 as a white solid with a high yield.
Aplicaciones Científicas De Investigación
CNM-4 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Additionally, CNM-4 has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(4-chloronaphthalen-1-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNKQRXZJVTTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)
![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)
![6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350320.png)
![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)
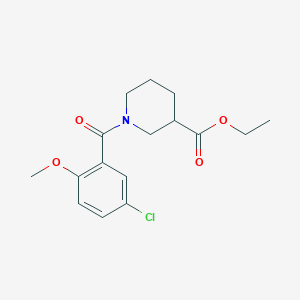
![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)
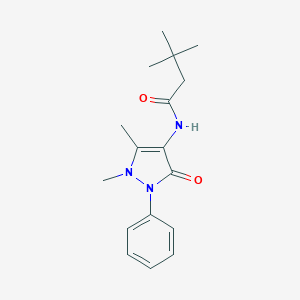

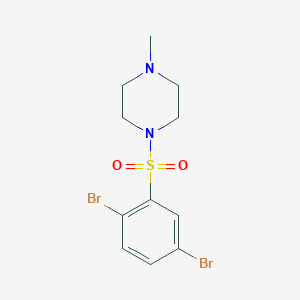
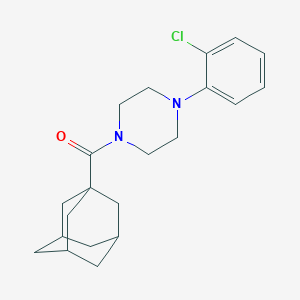
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)
